N-(6-Bromo-5-methylpyridin-3-yl)acetamide
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Overview
Description
N-(6-Bromo-5-methylpyridin-3-yl)acetamide is a chemical compound with the molecular formula C8H9BrN2O and a molecular weight of 229.07 g/mol . It is a derivative of pyridine, a heterocyclic aromatic organic compound, and contains a bromine atom and an acetamide group. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of N-(6-Bromo-5-methylpyridin-3-yl)acetamide typically involves the bromination of 5-methylpyridin-3-amine followed by acylation. The reaction conditions for the bromination step often include the use of bromine or a brominating agent in the presence of a solvent such as acetic acid. The acylation step involves reacting the brominated intermediate with acetic anhydride or acetyl chloride in the presence of a base such as pyridine .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
N-(6-Bromo-5-methylpyridin-3-yl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The compound can be reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The methyl group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4).
Common reagents and conditions used in these reactions include palladium catalysts for substitution reactions, strong reducing agents for reduction reactions, and strong oxidizing agents for oxidation reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-(6-Bromo-5-methylpyridin-3-yl)acetamide is used in various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Mechanism of Action
The mechanism of action of N-(6-Bromo-5-methylpyridin-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and acetamide group play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
N-(6-Bromo-5-methylpyridin-3-yl)acetamide can be compared with other similar compounds, such as:
N-(6-Chloro-5-methylpyridin-3-yl)acetamide: This compound has a chlorine atom instead of a bromine atom, which can affect its reactivity and binding properties.
N-(6-Bromo-5-ethylpyridin-3-yl)acetamide: This compound has an ethyl group instead of a methyl group, which can influence its steric and electronic properties.
N-(6-Bromo-5-methylpyridin-3-yl)propionamide: This compound has a propionamide group instead of an acetamide group, which can alter its solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-(6-bromo-5-methylpyridin-3-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O/c1-5-3-7(11-6(2)12)4-10-8(5)9/h3-4H,1-2H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJELRIJOZZSNHS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1Br)NC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30541592 |
Source
|
Record name | N-(6-Bromo-5-methylpyridin-3-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30541592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96206-67-6 |
Source
|
Record name | N-(6-Bromo-5-methylpyridin-3-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30541592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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